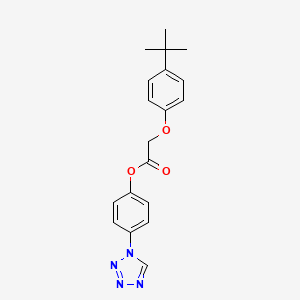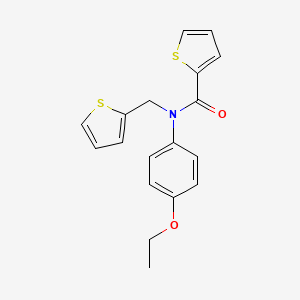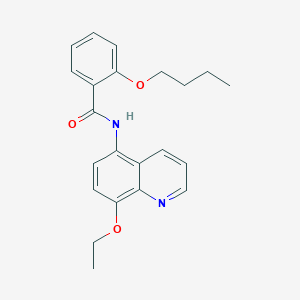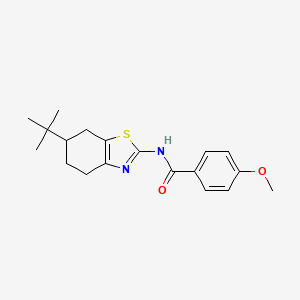![molecular formula C19H22N2O3S2 B11336090 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methylbenzylsulfanyl group, and a tetrahydrocyclopenta[d]pyrimidinone core
准备方法
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the methylbenzylsulfanyl group. The final step involves the formation of the tetrahydrocyclopenta[d]pyrimidinone core. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry.
化学反应分析
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule, often facilitated by catalysts or specific reaction conditions.
科学研究应用
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
When compared to similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide ethers: These compounds share the dioxidotetrahydrothiophene ring but differ in their core structure and functional groups.
Pinacol boronic esters: While structurally different, these compounds are also valuable in organic synthesis and undergo similar types of reactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-13-4-2-5-14(10-13)11-25-18-16-6-3-7-17(16)21(19(22)20-18)15-8-9-26(23,24)12-15/h2,4-5,10,15H,3,6-9,11-12H2,1H3 |
InChI 键 |
QFDUVPTWKAYBHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336014.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)


![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336060.png)

![1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336069.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336084.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11336095.png)

